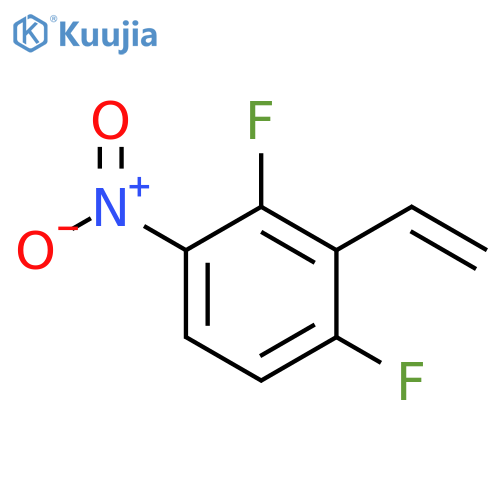Cas no 1393179-52-6 (2-ethenyl-1,3-difluoro-4-nitrobenzene)

1393179-52-6 structure
商品名:2-ethenyl-1,3-difluoro-4-nitrobenzene
2-ethenyl-1,3-difluoro-4-nitrobenzene 化学的及び物理的性質
名前と識別子
-
- 1,3-DIFLUORO-4-NITRO-2-VINYLBENZENE
- 2-ethenyl-1,3-difluoro-4-nitrobenzene
-
- インチ: 1S/C8H5F2NO2/c1-2-5-6(9)3-4-7(8(5)10)11(12)13/h2-4H,1H2
- InChIKey: NTFUUVUXZJOSPM-UHFFFAOYSA-N
- ほほえんだ: FC1C(=CC=C(C=1C=C)F)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 185.02883473 g/mol
- どういたいしつりょう: 185.02883473 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 217
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 45.8
- ぶんしりょう: 185.13
2-ethenyl-1,3-difluoro-4-nitrobenzene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1847507-1.0g |
2-ethenyl-1,3-difluoro-4-nitrobenzene |
1393179-52-6 | 1g |
$1142.0 | 2023-06-03 | ||
| Enamine | EN300-1847507-5.0g |
2-ethenyl-1,3-difluoro-4-nitrobenzene |
1393179-52-6 | 5g |
$3313.0 | 2023-06-03 | ||
| Enamine | EN300-1847507-0.25g |
2-ethenyl-1,3-difluoro-4-nitrobenzene |
1393179-52-6 | 0.25g |
$1051.0 | 2023-09-19 | ||
| Alichem | A019089979-1g |
1,3-Difluoro-4-nitro-2-vinylbenzene |
1393179-52-6 | 97% | 1g |
488.58 USD | 2021-06-17 | |
| Enamine | EN300-1847507-2.5g |
2-ethenyl-1,3-difluoro-4-nitrobenzene |
1393179-52-6 | 2.5g |
$2240.0 | 2023-09-19 | ||
| Enamine | EN300-1847507-10.0g |
2-ethenyl-1,3-difluoro-4-nitrobenzene |
1393179-52-6 | 10g |
$4914.0 | 2023-06-03 | ||
| Enamine | EN300-1847507-5g |
2-ethenyl-1,3-difluoro-4-nitrobenzene |
1393179-52-6 | 5g |
$3313.0 | 2023-09-19 | ||
| Enamine | EN300-1847507-1g |
2-ethenyl-1,3-difluoro-4-nitrobenzene |
1393179-52-6 | 1g |
$1142.0 | 2023-09-19 | ||
| Enamine | EN300-1847507-0.5g |
2-ethenyl-1,3-difluoro-4-nitrobenzene |
1393179-52-6 | 0.5g |
$1097.0 | 2023-09-19 | ||
| Enamine | EN300-1847507-0.1g |
2-ethenyl-1,3-difluoro-4-nitrobenzene |
1393179-52-6 | 0.1g |
$1005.0 | 2023-09-19 |
2-ethenyl-1,3-difluoro-4-nitrobenzene 関連文献
-
Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909
-
Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690
-
Tatsuya Kameyama,Ken-ichi Okazaki,Katsuhiko Takagi Phys. Chem. Chem. Phys., 2009,11, 5369-5376
-
Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475
1393179-52-6 (2-ethenyl-1,3-difluoro-4-nitrobenzene) 関連製品
- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)
- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)
- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)
- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)
- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)
- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)
- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)
- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)
- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)
- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)
推奨される供給者
Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
